2-Oxo-Zoniporide Hydrochloride falls under the category of small molecule inhibitors and is classified as a metabolite derived from Zoniporide, an anti-hypertensive agent. Its primary application is in pharmacological research, particularly in studies related to cardiovascular health and cellular physiology.
The synthesis of 2-Oxo-Zoniporide Hydrochloride involves a multi-step process that can be effectively carried out using the ecoAO system. This method utilizes Escherichia coli expressing human aldehyde oxidase to catalyze the oxidation of Zoniporide into 2-Oxo-Zoniporide through a series of enzymatic reactions. The synthesis typically requires seven synthetic steps, including:
This method allows for efficient production with minimal human intervention, yielding sufficient quantities for further biochemical analysis .
The molecular structure of 2-Oxo-Zoniporide Hydrochloride features a complex arrangement that includes multiple functional groups contributing to its biological activity. Key structural characteristics include:
The canonical SMILES representation for 2-Oxo-Zoniporide Hydrochloride is C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl
, which provides insight into its structural composition .
The mechanism of action for 2-Oxo-Zoniporide Hydrochloride primarily revolves around its inhibition of NHE-1. By blocking this exchanger, the compound helps maintain cellular pH balance during ischemic conditions, thereby protecting cardiac cells from damage associated with myocardial ischemia. The inhibition mechanism involves binding to specific sites on NHE-1, preventing sodium ions from entering cells while inhibiting hydrogen ion extrusion .
The physical and chemical properties of 2-Oxo-Zoniporide Hydrochloride include:
These properties are crucial for determining how the compound behaves in biological systems and during experimental procedures .
2-Oxo-Zoniporide Hydrochloride has several significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4